N-(1-Carboxy-3-phenylpropyl)-S-lisinopril (Mixture of diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is an isomer of Lisinopril . Lisinopril is an angiotensin-converting enzyme inhibitor, used in the treatment of hypertension, congestive heart failure, and heart attacks .

Synthesis Analysis

The conversion of the N2-(1(S)-substituted-3-phenylpropyl)-L-lysine derivative to the corresponding N-carboxy anhydride can be carried out by the same procedure as in the .Molecular Structure Analysis

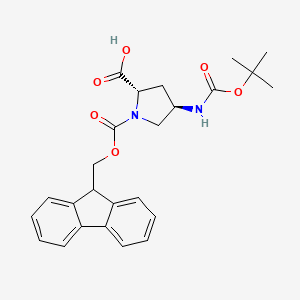

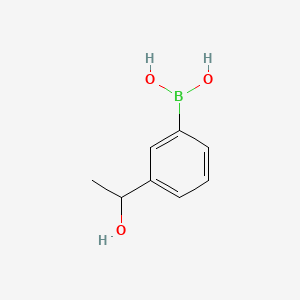

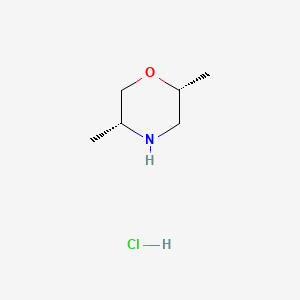

The molecular formula of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is C21H31N3O5 . It has a molecular weight of 405.49 . The IUPAC name is (2S)-1- [ (2S)-6-amino-2- [ (1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis

N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung .Physical and Chemical Properties Analysis

The boiling point of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is 601.0±55.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 . The molar refractivity is 90.1±0.3 cm3 .Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril, commonly referred to as lisinopril, is an angiotensin-converting enzyme (ACE) inhibitor with significant applications in the treatment of hypertension and congestive heart failure. Its efficacy stems from its ability to lower blood pressure across various grades of essential hypertension. Lisinopril demonstrates at least equal effectiveness to other therapeutic agents such as hydrochlorothiazide, atenolol, metoprolol, and nifedipine, with many patients achieving adequate blood pressure reduction with lisinopril alone or in combination with hydrochlorothiazide, which also helps to attenuate hypokalemia induced by thiazide diuretics. In congestive heart failure patients resistant to conventional therapy, lisinopril has shown to improve cardiac function indices, potentially offering greater benefits than captopril in certain studies. Its pharmacokinetic profile supports once-daily administration, simplifying treatment regimens (Lancaster & Todd, 1988).

Clinical Efficacy in Elderly Patients and in Diabetes

Lisinopril's effectiveness in lowering blood pressure is well established in younger populations and extends to elderly patients with hypertension, showing comparable efficacy to enalapril, digoxin, and captopril in managing congestive heart failure. Notably, in post-myocardial infarction treatment, lisinopril contributed to reduced mortality and left ventricular dysfunction, with elderly patients experiencing a significant reduction in risk of low ejection fraction. Economic studies have highlighted lisinopril as a cost-saving option compared with other ACE inhibitors, particularly in acute myocardial infarction treatment protocols. Furthermore, lisinopril has demonstrated renoprotective effects in diabetic nephropathy patients, controlling blood pressure and reducing albuminuria without adversely affecting glycaemic control or lipid profiles, suggesting a broader role in managing diabetic vascular complications (Langtry & Markham, 1997).

Analytical Methods for Quantitative Determinations

Analytical determination of lisinopril employs methods such as UV spectrophotometry and High-Performance Liquid Chromatography (HPLC), crucial for quality control analysis in pharmaceutical dosage formulations and human serum. These methods facilitate therapeutic monitoring and pharmacokinetic studies, highlighting the compound's utility in diverse research and clinical contexts (Naveed, 2014).

Mechanism of Action

Target of Action

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Biochemical Pathways

The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure . Additionally, the removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity .

Pharmacokinetics

It is known that the bioavailability of lisinopril, a similar ace inhibitor, is approximately 25%, but can vary widely between individuals .

Result of Action

The primary result of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril’s action is a decrease in blood pressure . This is achieved through the inhibition of ACE, leading to reduced levels of angiotensin II and aldosterone . This results in vasodilation and decreased fluid volume, respectively, both of which contribute to the reduction in blood pressure .

Action Environment

The action of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, the drug’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .

Future Directions

N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung . This suggests potential future directions for research into the therapeutic applications of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril and related compounds.

Biochemical Analysis

Biochemical Properties

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril interacts with angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system which plays a crucial role in regulating blood pressure . It inhibits ACE by 50% at a concentration of 1.2 nM, making it 17 times more potent than captopril .

Cellular Effects

The effects of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril on cells are primarily related to its impact on the renin-angiotensin system. By inhibiting ACE, it can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects at the molecular level through its interaction with ACE. It binds to ACE, inhibiting its activity and thereby reducing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

Its potent inhibitory effect on ACE suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril in animal models have not been extensively studied. Given its potent ACE inhibitory activity, it is likely that its effects would vary with different dosages .

Metabolic Pathways

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is involved in the renin-angiotensin system, a key metabolic pathway in the regulation of blood pressure. It interacts with ACE, a crucial enzyme in this pathway .

Subcellular Localization

Given its interaction with ACE, it is likely that it is localized to areas where ACE is present .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves the protection of the carboxylic acid group followed by the coupling of the protected acid with the appropriate amine. The diastereomers can be separated using chromatography.", "Starting Materials": [ "Phenylacetic acid", "Benzyl alcohol", "Methanesulfonyl chloride", "Lisinopril", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of phenylacetic acid with benzyl alcohol and methanesulfonyl chloride in the presence of triethylamine and DMAP.", "Coupling of the protected acid with lisinopril in the presence of N,N'-Dicyclohexylcarbodiimide and triethylamine.", "Deprotection of the benzyl group using hydrogenation with palladium on carbon in ethanol.", "Separation of the diastereomers using chromatography on silica gel using ethyl acetate and diethyl ether as the eluent.", "Purification of the desired diastereomer by recrystallization from ethanol.", "Conversion of the carboxylic acid to the sodium salt by treatment with sodium bicarbonate.", "Adjustment of the pH with hydrochloric acid and isolation of the final product by filtration and drying." ] } | |

CAS No. |

927819-64-5 |

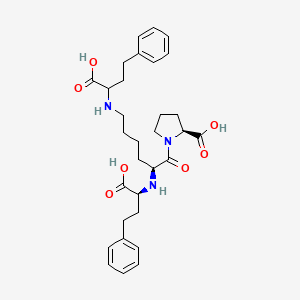

Molecular Formula |

C31H41N3O7 |

Molecular Weight |

567.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1 |

InChI Key |

MKOWVLMGJKGFMF-FWEHEUNISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |

SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Synonyms |

N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)